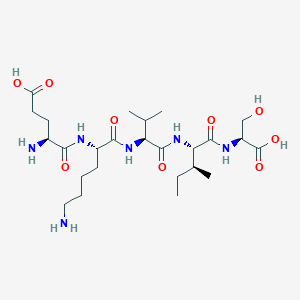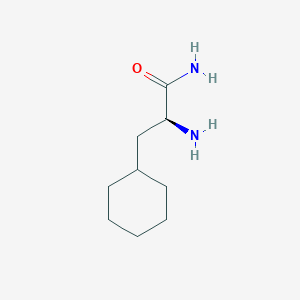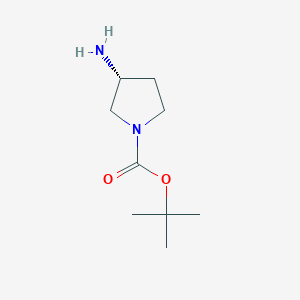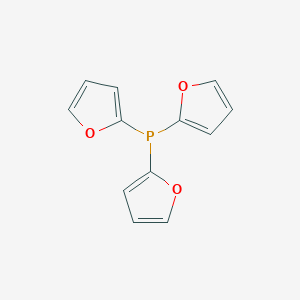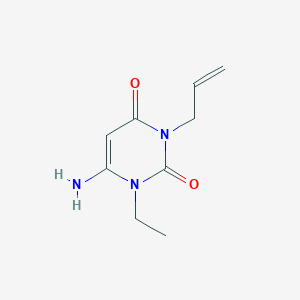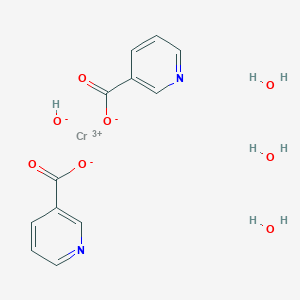![molecular formula C10H13N3 B125398 N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine CAS No. 148320-51-8](/img/structure/B125398.png)
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine, also known as TMB-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-1 is a heterocyclic compound that contains both benzene and imidazole rings. The compound has a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol.
Mecanismo De Acción
The mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine may also induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer activity, N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been investigated for its potential as an antioxidant and antimicrobial agent. Studies have shown that N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has several advantages as a research tool. The compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine also exhibits a high degree of selectivity towards cancer cells, making it a potentially valuable anticancer agent. However, there are also some limitations to the use of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine in laboratory experiments. The compound has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine. One area of interest is the development of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine and to identify its molecular targets. Finally, investigations into the potential applications of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine in materials science and analytical chemistry are also warranted.
Métodos De Síntesis
The synthesis of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine can be achieved through various methods, including the condensation reaction between 2-methylimidazole and 2-chlorotoluene. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been investigated for its potential as an anticancer agent. Studies have shown that N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
Número CAS |
148320-51-8 |
|---|---|
Nombre del producto |
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine |
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N,N,2-trimethylbenzimidazol-1-amine |
InChI |
InChI=1S/C10H13N3/c1-8-11-9-6-4-5-7-10(9)13(8)12(2)3/h4-7H,1-3H3 |
Clave InChI |
VRVHRINNNAVKSB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1N(C)C |
SMILES canónico |
CC1=NC2=CC=CC=C2N1N(C)C |
Sinónimos |
1H-Benzimidazol-1-amine,N,N,2-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



